molecular formula C6H10O3 B3028778 2-Methoxyethyl acrylate CAS No. 32171-39-4

2-Methoxyethyl acrylate

Cat. No.: B3028778
CAS No.: 32171-39-4
M. Wt: 130.14 g/mol
InChI Key: HFCUBKYHMMPGBY-UHFFFAOYSA-N
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Description

2-Methoxyethyl acrylate is an organic compound with the molecular formula C6H10O3. It is a clear, colorless to slightly yellow liquid with a sharp musty odor. This compound is primarily used as a monomer in the production of polymers and copolymers, which are utilized in various industrial applications such as coatings, adhesives, and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl acrylate can be synthesized through the esterification of acrylic acid with 2-methoxyethanol. This reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to facilitate the removal of water formed during the reaction. Another method involves the transesterification of methyl acrylate with 2-methoxyethanol in the presence of a catalyst like zinc acetylacetonate .

Industrial Production Methods: In industrial settings, this compound is produced using a reactive distillation process. This method involves the esterification of acrylic acid with 2-methoxyethanol in the presence of a polymerization inhibitor to prevent unwanted polymerization during the reaction. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and 2-methoxyethanol.

    Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators like benzoyl peroxide.

    Hydrolysis: Conducted under acidic or basic conditions, typically at elevated temperatures.

    Addition Reactions: Carried out at room temperature or slightly elevated temperatures, often in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

2-Methoxyethyl acrylate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Methoxyethyl acrylate exerts its effects is primarily through its ability to polymerize and form copolymers. These polymers can interact with various molecular targets and pathways, depending on their specific structure and composition. For example, in biomedical applications, the anti-thrombogenic properties of polymers derived from this compound are attributed to their ability to resist protein adsorption and platelet adhesion .

Comparison with Similar Compounds

    Methyl acrylate: Similar in structure but lacks the methoxyethyl group, resulting in different physical and chemical properties.

    Ethyl acrylate: Contains an ethyl group instead of a methoxyethyl group, leading to variations in reactivity and applications.

    Butyl acrylate: Features a butyl group, which imparts different mechanical and thermal properties to the resulting polymers.

Uniqueness: 2-Methoxyethyl acrylate is unique due to its methoxyethyl group, which imparts specific properties such as improved flexibility, UV resistance, and water resistance to the polymers and copolymers derived from it. These properties make it particularly valuable in applications requiring enhanced performance under various environmental conditions .

Properties

IUPAC Name

2-methoxyethyl prop-2-enoate
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InChI

InChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3
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InChI Key

HFCUBKYHMMPGBY-UHFFFAOYSA-N
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Canonical SMILES

COCCOC(=O)C=C
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Molecular Formula

C6H10O3
Record name 2-METHOXYETHYL ACRYLATE
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Related CAS

97008-69-0, 32171-39-4, 28628-64-0
Record name Polyethylene glycol methyl ether acrylate homopolymer
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Record name Polyethylene glycol methyl ether acrylate
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Record name Poly(2-methoxyethyl acrylate)
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DSSTOX Substance ID

DTXSID7025554
Record name 2-Methoxyethyl acrylate
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Molecular Weight

130.14 g/mol
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Physical Description

2-methoxyethyl acrylate is a clear colorless liquid with a sharp musty odor. (NTP, 1992), Liquid
Record name 2-METHOXYETHYL ACRYLATE
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Record name 2-Propenoic acid, 2-methoxyethyl ester
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Boiling Point

312.8 °F at 760 mmHg (NTP, 1992)
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Flash Point

180 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Record name 2-METHOXYETHYL ACRYLATE
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Density

1.0131 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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CAS No.

3121-61-7, 32171-39-4
Record name 2-METHOXYETHYL ACRYLATE
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Record name Methoxyethyl acrylate
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Record name 2-METHOXYETHYL ACRYLATE
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Melting Point

-48.3 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Polymethoxyethyl acrylate having a constitutional unit of the above formula (1) in which R1 is hydrogen, R2 is a methyl group and m is 1 was synthesized. Specifically, 15 g of methoxyethyl acrylate was polymerized in 60 g of 1,4-dioxane at 75° C. for 10 hours with nitrogen bubbling by using azobisisobutyronitrile (0.1% by mass) as an initiator. After the polymerization was completed, the resultant was added dropwise to n-hexane to form a precipitate, and thus the product was isolated. The product was dissolved in tetrahydrofuran, the resulting solution was purified with n-hexane twice, and the resultant was dried under reduced pressure for a whole day and night. Thus, a clear and colorless polymer with high viscosity was obtained. The yield rate was 76%. As a result of analysis of the thus obtained polymer by gel permeation chromatography (GPC), the polymer was found to have a number average molecular weight of 15,000 and a molecular weight distribution (Mw/Mn) of 3.4.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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